5-methylimidazo[1,2-a]pyrimidin-7(8H)-one is a heterocyclic compound identified as a fragmentation product in a study on pyrimidine nucleosides. [] Its structure consists of an imidazo[1,2-a]pyrimidine core with a methyl substituent at the 5-position and an oxo group at the 7-position. This compound serves as an example of a product resulting from the alkali-induced fragmentation of a complex nucleoside derivative.
5-methylimidazo[1,2-a]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. This compound is characterized by a fused ring system that includes both imidazole and pyrimidine moieties. It has garnered interest in various fields due to its potential biological activities, including anticancer and antimicrobial properties, as well as its utility as a building block in organic synthesis.
The compound is classified under the IUPAC name 5-methyl-8H-imidazo[1,2-a]pyrimidin-7-one with the CAS number 55662-34-5. It is often sourced from chemical databases such as PubChem, which provides comprehensive data on its molecular structure and properties. The compound is part of a larger family of imidazo derivatives that are known for their diverse pharmacological profiles.
The synthesis of 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one can be achieved through several synthetic methodologies:
Industrial production often focuses on optimizing these synthetic routes to achieve high yields and purity, utilizing effective catalysts and controlled reaction conditions .
The molecular formula of 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one is C7H7N3O. Its structure consists of a fused imidazole and pyrimidine ring with a methyl group at the 5-position. The InChI representation is:
The InChI Key is GVWALDUEYDNXOO-UHFFFAOYSA-N, which provides a unique identifier for database searches.
5-methylimidazo[1,2-a]pyrimidin-7(8H)-one participates in various chemical reactions:
The specific reagents and conditions used can significantly influence the nature of the products formed from these reactions .
The mechanism of action for 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one primarily relates to its biological activities. It has been studied for its potential as an anticancer agent by inhibiting specific enzymes involved in cancer cell proliferation. The interaction with biological targets often involves binding to enzyme active sites or disrupting cellular processes critical for tumor growth.
Molecular docking studies have provided insights into how this compound interacts with various biological macromolecules, helping to elucidate its potential therapeutic applications .
The physical properties of 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one include:
Chemical properties include:
Spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy have been utilized to confirm its structure and purity in synthesized samples .
5-methylimidazo[1,2-a]pyrimidin-7(8H)-one has a wide range of applications in scientific research:
The imidazo[1,2-a]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry, first patented in 1967 as fluorinated derivatives with antiviral properties [4]. Early research (1970s–1980s) identified its utility in antifungal, anti-inflammatory, and antibacterial agents, with guanine derivatives showing broad-spectrum activity against bacterial infections by 1976 [4]. The scaffold’s versatility stems from its structural resemblance to purine bases (e.g., adenine, guanine), enabling mimicry of biological nucleobases and interactions with diverse enzymatic targets [1] [4]. Seminal studies in the 2000s expanded applications to kinase inhibition (e.g., p38 MAPK for rheumatoid arthritis) and G-protein-coupled receptor modulation (e.g., CRF1 receptors for anxiety disorders) [4]. Notable FDA-approved drugs containing related benzo-fused pyrimidine motifs include kinase inhibitors lapatinib and erlotinib, underscoring the scaffold’s therapeutic relevance [4].
Table 1: Key Milestones in Imidazopyrimidine Scaffold Development
Year | Development | Therapeutic Area | Reference |
---|---|---|---|
1967 | Fluorinated derivatives patented | Antiviral | [4] |
1976 | Guanine derivatives synthesized | Antibacterial | [4] |
2003 | p38 MAPK inhibitors identified | Anti-inflammatory (RA) | [4] |
2015 | Tubulin-binding conjugates developed | Anticancer | [4] |
2019 | BET bromodomain inhibitors optimized | Anticancer (solid tumors) | [5] |
5-Methylimidazo[1,2-a]pyrimidin-7(8H)-one (henceforth 5-MeIP) is a structurally optimized derivative within this scaffold class. Its significance arises from three key attributes:
Structural Comparison: Unlike unsubstituted imidazopyrimidines, 5-MeIP’s methyl group reduces ring planarity, potentially mitigating off-target DNA intercalation. This aligns with safety trends observed in structurally similar tubulin inhibitors (e.g., nocodazole analogs) [4].
Despite its promise, 5-MeIP research faces several interdisciplinary gaps requiring urgent attention:
Table 2: Research Gaps and Proposed Solutions
Gap Type | Current Limitation | Research Objective |
---|---|---|
Evidence | Conflicting BET isoform selectivity data | Kinome-wide binding assays |
Empirical | Limited in vivo PK/PD data | Xenograft studies with plasma exposure monitoring |
Theoretical | Unknown HOMO-LUMO energy modulation | DFT calculations (B3LYP/6–31 G basis set) |
Methodological | Low-yielding, hazardous synthesis | Photocatalytic C-H methylation optimization |
These objectives aim to transition 5-MeIP from a promising scaffold to a clinically translatable chemotype, particularly for oncology and virology (e.g., SARS-CoV-2 entry inhibition via spike protein binding) [3].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8